[1,3,5]Trithiane-2-carboxylic acid
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Overview
Description
1,3,5-Trithiane-2-carboxylic acid: is an organic compound with the molecular formula C4H6O2S3. It is a derivative of 1,3,5-trithiane, which is a cyclic trimer of thioformaldehyde. The compound features a six-membered ring with alternating methylene bridges and thioether groups, and a carboxylic acid functional group attached to one of the carbon atoms in the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trithiane-2-carboxylic acid can be synthesized through the reaction of 1,3,5-trithiane with carbon dioxide in the presence of a strong base such as n-butyllithium. The reaction typically takes place in a solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: The process may include steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trithiane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrogen atoms in the methylene bridges can be substituted with other functional groups using reagents like organolithium compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Organolithium reagents like n-butyllithium (n-BuLi) are used for deprotonation and subsequent substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted trithiane derivatives.
Scientific Research Applications
1,3,5-Trithiane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a ligand in the synthesis of coordination compounds and metal clusters.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Mechanism of Action
The mechanism of action of 1,3,5-trithiane-2-carboxylic acid involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. The sulfur atoms in the ring provide lone pairs of electrons that can interact with metal ions, leading to the formation of coordination compounds. These interactions can influence the electronic and optical properties of the resulting complexes .
Comparison with Similar Compounds
1,3,5-Trithiane: The parent compound without the carboxylic acid group.
1,3,5-Trithiane-2-thiol: A derivative with a thiol group instead of a carboxylic acid.
1,3,5-Trithiane-2-sulfonic acid: A derivative with a sulfonic acid group.
Uniqueness: The carboxylic acid group allows for further functionalization and the formation of esters, amides, and other derivatives, expanding its utility in various fields .
Properties
Molecular Formula |
C4H6O2S3 |
---|---|
Molecular Weight |
182.3 g/mol |
IUPAC Name |
1,3,5-trithiane-2-carboxylic acid |
InChI |
InChI=1S/C4H6O2S3/c5-3(6)4-8-1-7-2-9-4/h4H,1-2H2,(H,5,6) |
InChI Key |
NKPXGICIHGXXFQ-UHFFFAOYSA-N |
SMILES |
C1SCSC(S1)C(=O)O |
Canonical SMILES |
C1SCSC(S1)C(=O)O |
Origin of Product |
United States |
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